Methyl 1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
Description
Methyl 1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a pyridine derivative characterized by a 3-chlorobenzyl substituent at the 1-position of the pyridine ring and a methyl ester group at the 3-position. The compound’s structure combines a dihydropyridone core with a chlorinated benzyl moiety, which influences its electronic and steric properties.
Properties
IUPAC Name |
methyl 1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-14(18)11-5-6-13(17)16(9-11)8-10-3-2-4-12(15)7-10/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFINBRHGKNSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₉ClN₂O₄ and features a pyridine ring substituted with a chlorobenzyl group. Its structure is crucial for its biological activity, influencing interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClN₂O₄ |
| Molecular Weight | 272.66 g/mol |
| Melting Point | 134-136 °C |
| CAS Number | 339029-80-0 |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of pyridinecarboxylates possess significant antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro, demonstrating promising results against various cancer lines .
- Antibacterial Properties : The compound has been tested against several bacterial strains, showing effectiveness in inhibiting growth, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents .
- Anti-HIV Activity : Preliminary studies indicate that this compound may have activity against HIV, contributing to the search for new antiviral therapies .
- Vasorelaxant Effects : Some derivatives have been reported to exhibit vasorelaxant properties, making them candidates for cardiovascular applications .
The biological activity of this compound is thought to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : It could modulate receptor activity, influencing pathways related to cell proliferation and apoptosis.
Case Studies
Several studies have explored the efficacy of this compound:
- Antitumor Study : A study conducted on human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
- Antibacterial Assay : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of Methyl 1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate and its analogs:
Key Findings:
The trifluoromethyl group in the 4-(trifluoromethyl)benzyl analog increases lipophilicity (logP) and metabolic stability, a common strategy in drug design .
The 4-chloro-2,6-dimethylphenyl substituent combines steric bulk (methyl groups) with a chloro substituent, which may enhance target selectivity .
Ester Group Variations :
- Ethyl esters (e.g., Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) may exhibit slower hydrolysis rates compared to methyl esters, affecting bioavailability .
Research Tools and Methodologies
- Crystallographic Analysis : Programs like SHELXL and Mercury () are critical for determining the 3D structures of these compounds, aiding in the interpretation of steric and electronic effects .
- Database Utilization : Tools like ChemSpider and MDL numbers () provide access to physicochemical data and synthetic routes, supporting SAR studies.
Q & A
Q. Methodological Resolution :
- Standardize protocols using CLSI M07-A10 for MIC determination.
- Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (e.g., HepG2 cells) to confirm selectivity .
Advanced: What strategies improve metabolic stability of this compound in preclinical studies?
Answer:
- Ester Hydrolysis Mitigation : Replace methyl ester with tert-butyl or pivaloyloxymethyl (POM) prodrugs, reducing first-pass metabolism .
- Cytochrome P450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) extends half-life in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
